molecular formula C13H14 B7779830 2-Isopropylnaphthalene CAS No. 68442-08-0

2-Isopropylnaphthalene

Cat. No.: B7779830
CAS No.: 68442-08-0
M. Wt: 170.25 g/mol
InChI Key: TVYVQNHYIHAJTD-UHFFFAOYSA-N
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Description

2-Isopropylnaphthalene is an organic compound with the molecular formula C13H14. It is a derivative of naphthalene, where an isopropyl group is attached to the second carbon of the naphthalene ring. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isopropylnaphthalene can be synthesized through the alkylation of naphthalene with an isopropylating agent in the presence of a solid superacidic catalyst. This method involves reacting naphthalene with isopropyl chloride or isopropyl alcohol under controlled conditions to yield this compound .

Industrial Production Methods: On an industrial scale, this compound is produced by catalytic oxidation of this compound with oxygen, followed by the decomposition of the hydroperoxide formed during the reaction. This process is efficient and yields high purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-Isopropylnaphthalene exerts its effects involves its interaction with molecular targets such as cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of various compounds, and this compound is believed to act as a substrate for these enzymes, leading to its biotransformation .

Comparison with Similar Compounds

Comparison: 2-Isopropylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which influences its chemical reactivity and physical properties. Compared to its isomers, this compound exhibits distinct behavior in electrophilic substitution reactions and has different applications in industrial processes .

Properties

IUPAC Name

2-propan-2-ylnaphthalene
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InChI

InChI=1S/C13H14/c1-10(2)12-8-7-11-5-3-4-6-13(11)9-12/h3-10H,1-2H3
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InChI Key

TVYVQNHYIHAJTD-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C1=CC2=CC=CC=C2C=C1
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Molecular Formula

C13H14
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DSSTOX Substance ID

DTXSID7051844
Record name 2-Isopropylnaphthalene
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Molecular Weight

170.25 g/mol
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Physical Description

Colorless or yellowish-brown liquid; [HSDB] Yellow liquid; mp = 14 deg C; [MSDSonline]
Record name 2-Isopropylnaphthalene
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Boiling Point

268.2 °C
Record name 2-ISOPROPYLNAPHTHALENE
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Flash Point

122 °C, 122 °C (open cup)
Record name 2-Isopropylnaphthalene
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Solubility

Insoluble in water; very soluble in ethanol, ethyl ether; soluble in benzene.
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Density

0.9753 @ 20 °C
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Vapor Pressure

0.00518 [mmHg], 5.18X10-3 mm Hg @ 25 °C
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Mechanism of Action

The intraperitoneal administration of 2-isopropylnaphthalene (2-IPN) (3000 mg/kg) to rats resulted in an increase of phospholipids and phosphatidylcholine in the pulmonary lavage fluid. The fatty acid composition of the phosphatidylcholine in the fluid of rats so treated, however, was unchanged from that of untreated animals. Prior treatment of rats with piperonyl butoxide, a known cytochrome P-450 inhibitor, resulted in an inhibition of the above increase of phospholipids and phosphatidylcholine. In contrast, prior treatment with diethyl maleate, which induced depletion of reduced glutathione (GSH) in the tissue, enhanced the effect of 2-IPN on phospholipid and phosphatidylcholine contents in the pulmonary lavage fluid.
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Color/Form

Clear, yellowish-brown liquid, Colorless liquid

CAS No.

2027-17-0, 68442-08-0
Record name 2-Isopropylnaphthalene
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Melting Point

14.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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